4-(1,2-Oxazol-3-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2-Oxazol-3-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H8N2O·HCl. It is a derivative of aniline, where the aniline ring is substituted with an oxazole ring at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Oxazol-3-yl)aniline hydrochloride typically involves the reaction of 4-nitroaniline with glyoxal in the presence of a base to form the oxazole ring. The nitro group is then reduced to an amine, and the resulting compound is treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Oxazol-3-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives and aniline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1,2-Oxazol-3-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-(1,2-Oxazol-3-yl)aniline hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,2-Oxazol-3-yl)aniline
- 4-(1,2-Oxazol-3-yl)aniline sulfate
- 4-(1,2-Oxazol-3-yl)aniline nitrate
Uniqueness
4-(1,2-Oxazol-3-yl)aniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds .
Biological Activity
4-(1,2-Oxazol-3-yl)aniline hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its chemical properties, biological activities, and applications in medicinal chemistry, along with relevant case studies and research findings.
This compound is characterized by the presence of an oxazole ring and an aniline moiety. Its molecular formula is C9H8ClN3O, and it has a CAS number of 2137767-11-2. The compound can undergo various chemical reactions, including:
- Oxidation : Can yield different derivatives based on the oxidizing agent used.
- Reduction : Modifications to the oxazole ring or the aniline part.
- Substitution : Can lead to various substituted derivatives through nucleophilic or electrophilic reactions.
Biological Activity
Research indicates that this compound exhibits diverse biological activities, including:
- Antimicrobial Activity : Studies have shown that oxazole-containing compounds can possess significant antibacterial and antifungal properties. For instance, derivatives have demonstrated moderate to good antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5.64 µM to 156.47 µM .
- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. In vitro studies have indicated that it can inhibit the growth of cancer cell lines, suggesting its role in cancer therapy . For example, compounds derived from oxazole structures have shown IC50 values in the micromolar range against several human cancer cell lines.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the oxazole ring enhances its binding affinity to these targets, modulating various biochemical pathways that lead to physiological effects.
Case Studies and Research Findings
- Anticancer Activity : A study by Vinaya K. et al. (2019) reported that 1,2,4-oxadiazole derivatives exhibited significant antiproliferative activity against human colon adenocarcinoma cells with IC50 values around 92.4 µM . This suggests a potential for developing new cancer therapies based on modifications of the oxazole structure.
- Antimicrobial Studies : In a comprehensive examination of monomeric alkaloids, compounds similar to this compound were tested against various pathogens. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria .
Applications in Drug Development
Given its promising biological activities, this compound is being explored for various applications:
- Medicinal Chemistry : Its potential as a scaffold for drug development targeting cancer and infectious diseases.
- Material Science : Utilized in developing new materials with specific properties due to its unique chemical structure.
Properties
IUPAC Name |
4-(1,2-oxazol-3-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-3-1-7(2-4-8)9-5-6-12-11-9;/h1-6H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJGMVMUGXQHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.